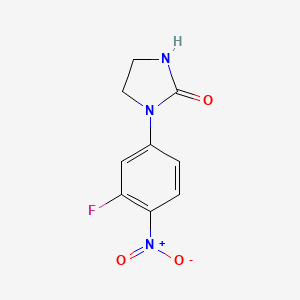

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one

Description

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 3-fluoro-4-nitrophenyl group.

Properties

Molecular Formula |

C9H8FN3O3 |

|---|---|

Molecular Weight |

225.18 g/mol |

IUPAC Name |

1-(3-fluoro-4-nitrophenyl)imidazolidin-2-one |

InChI |

InChI=1S/C9H8FN3O3/c10-7-5-6(1-2-8(7)13(15)16)12-4-3-11-9(12)14/h1-2,5H,3-4H2,(H,11,14) |

InChI Key |

SOEMNLJOIBXCHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one typically involves the following steps:

Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrofluorobenzene.

Formation of Imidazolidinone Core: The nitrated product is then reacted with ethylenediamine under controlled conditions to form the imidazolidinone core. This step may involve the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The imidazolidinone core can undergo oxidation to form imidazolidinedione derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and a suitable base like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Reduction: 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Oxidation: Imidazolidinedione derivatives.

Scientific Research Applications

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets. The imidazolidinone core can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

- Target Compound : The 3-fluoro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance stability in biological environments and influence binding to targets like enzymes or receptors.

Physical and Spectral Properties

- Fluorescence: Compound 3e (1-(isoquinolin-3-yl)imidazolidin-2-one): Exhibits a molar extinction coefficient of 5083 M⁻¹cm⁻¹, with excitation at 377 nm and emission maxima at 448 nm . The target compound’s nitro group may quench fluorescence compared to non-nitro analogs.

- Coordination Chemistry :

Data Tables

Table 1: Structural and Functional Comparison of Imidazolidin-2-one Derivatives

Biological Activity

1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with nitro-substituted phenyl groups. The synthetic route often employs standard organic reactions such as nucleophilic substitution or condensation reactions, which yield the desired imidazolidinone structure.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies indicate that imidazolidinone derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also exhibit these properties .

- Anti-inflammatory Effects : Imidazole analogs have been noted for their anti-inflammatory activities. A study highlighted that certain imidazole derivatives significantly inhibited pro-inflammatory mediators in macrophage cell lines, indicating a potential for this compound to modulate inflammatory responses .

- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Cellular Targets : Molecular docking studies indicate that similar compounds bind effectively to specific cellular receptors or enzymes, potentially disrupting their normal function . This interaction could lead to downstream effects such as altered gene expression and apoptosis.

- Inhibition of Key Pathways : Research has shown that imidazole derivatives can inhibit pathways involved in inflammation and cancer progression. For example, inhibition of the NF-kB pathway has been observed in related compounds, suggesting a similar action for this compound .

Case Studies

A selection of case studies highlights the biological activity of compounds related to this compound:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study A | Compound I33 | Anti-inflammatory | Significant reduction in nitric oxide release in macrophages. |

| Study B | Compound X | Cytotoxicity | Induced apoptosis in HCT-116 and MCF-7 cell lines with IC50 values < 25 µM. |

| Study C | Compound Y | Antimicrobial | Effective against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) < 10 µg/mL. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.